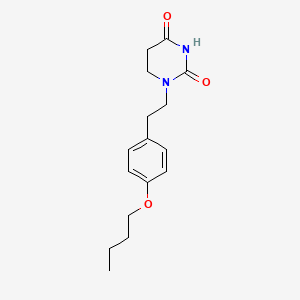
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of a pyrimidinedione core structure, which is a six-membered ring containing two nitrogen atoms and two carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- typically involves the following steps:
Formation of the Pyrimidinedione Core: The pyrimidinedione core can be synthesized through a condensation reaction between urea and malonic acid or its derivatives under acidic or basic conditions.
Introduction of the Butoxyphenyl Ethyl Group: The butoxyphenyl ethyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrimidinedione core with a suitable alkylating agent, such as 2-(4-butoxyphenyl)ethyl bromide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkylating agents, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,4(1H,3H)-Pyrimidinedione: The parent compound without the butoxyphenyl ethyl group.
1,3,5-Triazines: Compounds with a similar ring structure but containing three nitrogen atoms.
Thiazolidinediones: Compounds with a similar dione structure but containing sulfur.
生物活性
2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-butoxyphenyl)ethyl)- is C13H16N2O3. The compound features a pyrimidine ring substituted with a butoxyphenyl group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrimidine derivatives exhibit a wide range of biological activities including:
- Anticancer : Certain pyrimidine derivatives have shown potent anticancer effects against various cell lines.
- Antimicrobial : Compounds in this class often demonstrate antibacterial and antifungal properties.
- Anti-inflammatory : Many pyrimidines possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.
- Neuroprotective : Some studies suggest potential neuroprotective effects against neurodegenerative diseases.
Anticancer Activity
A study highlighted the anticancer potential of a related pyrimidine derivative. It demonstrated significant cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). The compound exhibited IC50 values ranging from 0.01 to 0.12 µM across different cell lines, indicating high potency compared to standard chemotherapeutic agents .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.09 ± 0.0085 |
| A549 | 0.03 ± 0.0056 |
| Colo-205 | 0.01 ± 0.074 |
| A2780 | 0.12 ± 0.064 |
Antimicrobial Properties
Pyrimidine derivatives have been extensively studied for their antimicrobial properties. For instance, compounds containing electron-rich groups have shown enhanced activity against bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .
Anti-inflammatory Effects
Research has indicated that some pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their potential use in treating conditions such as arthritis and other inflammatory disorders .
Neuroprotective Effects
Emerging studies have suggested that certain pyrimidine derivatives may protect neuronal cells from apoptosis induced by oxidative stress. This property makes them candidates for further investigation in the context of neurodegenerative diseases like Alzheimer's .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of a pyrimidine derivative in a mouse model of breast cancer. The compound was administered orally and resulted in a significant reduction in tumor size compared to control groups.
- Neuroprotection : In vitro studies using neuronal cell cultures demonstrated that the compound could reduce oxidative stress markers and improve cell viability under stress conditions.
属性
CAS 编号 |
88655-21-4 |
|---|---|
分子式 |
C16H22N2O3 |
分子量 |
290.36 g/mol |
IUPAC 名称 |
1-[2-(4-butoxyphenyl)ethyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-12-21-14-6-4-13(5-7-14)8-10-18-11-9-15(19)17-16(18)20/h4-7H,2-3,8-12H2,1H3,(H,17,19,20) |
InChI 键 |
ASBZNEBJXIMZPC-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)CCN2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















